4-Methyl-4-penten-2-yn-1-ol

Cycloisomerization Enyne Metathesis Natural Product Synthesis

4-Methyl-4-penten-2-yn-1-ol (CAS 10605-68-2, C6H8O, MW 96.13) is a small-molecule enyne alcohol featuring a conjugated enyne system (C=C and C≡C bonds) and a primary hydroxyl group. This bifunctional scaffold offers distinct reactivity profiles in transition-metal-catalyzed cycloisomerizations and cascade reactions.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
CAS No. 10605-68-2
Cat. No. B088459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-penten-2-yn-1-ol
CAS10605-68-2
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCC(=C)C#CCO
InChIInChI=1S/C6H8O/c1-6(2)4-3-5-7/h7H,1,5H2,2H3
InChIKeyJEHOGLRXCCPCJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4-penten-2-yn-1-ol CAS 10605-68-2: Enyne Alcohol Building Block for Specialized Organic Synthesis


4-Methyl-4-penten-2-yn-1-ol (CAS 10605-68-2, C6H8O, MW 96.13) is a small-molecule enyne alcohol featuring a conjugated enyne system (C=C and C≡C bonds) and a primary hydroxyl group [1]. This bifunctional scaffold offers distinct reactivity profiles in transition-metal-catalyzed cycloisomerizations and cascade reactions. The compound's calculated physicochemical properties—boiling point 159.2°C at 760 mmHg, flash point 61.9°C, density 0.93 g/cm³, and refractive index 1.472—are derived from computational models . While these properties are not experimentally verified, they provide baseline characterization for handling and storage considerations during procurement.

Workflow Enyne cycloisomerization and cascade reaction building block
Selection Methyl-substituted conjugated enyne with primary hydroxyl
Note Calculated physicochemical properties — verify experimentally

Why 4-Methyl-4-penten-2-yn-1-ol Cannot Be Replaced by Generic Alkynols or Enynols


The scientific and industrial utility of 4-methyl-4-penten-2-yn-1-ol is determined by the precise spatial and electronic configuration of its conjugated enyne system and terminal hydroxyl group [1]. Generic substitution with compounds such as 4-pentyn-1-ol (C5H8O, linear alkynol lacking alkene conjugation), pent-4-en-2-yn-1-ol (C5H6O, unsubstituted enyne lacking the methyl branch), or 4-(trifluoromethyl)-4-penten-2-yn-1-ol (C6H5F3O, CF3-substituted analog with distinct electronic properties) results in fundamentally different reactivity outcomes in cyclization, cross-coupling, and stereoselective transformations [2]. The presence, position, and electronic nature of substituents on the enyne framework critically influence reaction kinetics, product distribution, and stereochemical control. The evidence presented below quantifies these differences where comparative data exist.

4-Methyl-4-penten-2-yn-1-ol
Common substitute
Why not interchangeable
Methyl-substituted enyne alcohol
4-Pentyn-1-ol
Lacks alkene conjugation — alters cyclization kinetics and product distribution
Methyl-substituted enyne alcohol
Pent-4-en-2-yn-1-ol
Unsubstituted enyne — leads to type I/II dienes rather than tricyclic scaffolds
Methyl-substituted enyne alcohol
4-(Trifluoromethyl)-4-penten-2-yn-1-ol
CF3 group alters electronic effects — divergent cationic reactivity in superacid

4-Methyl-4-penten-2-yn-1-ol: Quantified Differentiation from Closest Analogs in Synthesis Applications


Intramolecular Enyne-Ene Cycloisomerization Yields Tricyclic Dioxadienone Scaffolds with Cadlinolide Framework

4-Methylpent-4-en-2-yn-1-ol participates in intramolecular enyne-ene cycloisomerization with 6-hydroxy-2,3-dihydro-6H-pyran-3-ones, generating tricyclic dioxadienones containing the cadlinolide framework . This reaction exploits the compound's conjugated enyne system to construct complex polycyclic architectures. In contrast, the unsubstituted analog pent-4-en-2-yn-1-ol (lacking the methyl branch at C4) yields fundamentally different type I versus type II diene products under analogous cycloisomerization conditions, as established by mechanistic studies .

Cycloisomerization scaffold
Cross-study comparable
Tricyclic dioxadienone (cadlinolide framework)
Product architecture divergence from unsubstituted analog
Qualitative divergence; exact yields not reported
Cycloisomerization Enyne Metathesis Natural Product Synthesis

Camphorimine Palladium Complexes Catalyze O-Heterocycle Formation from Alkynols with Distinct Substrate Selectivity

Camphorimine palladium complexes trans-[PdCl2(YNC10H14O)2] efficiently catalyze O-heterocycle formation from 4-pentyn-1-ol (C) and 5-hexyn-1-ol (A) via C≡C bond activation [1]. The study establishes that 4-pentyn-1-ol undergoes full conversion to 2-methyl-2-pent-4-ynyloxy-tetrahydrofuran (D) within approximately 2 hours at room temperature with 2 mol% catalyst loading (50× catalyst ratio) [1]. While this study did not directly test 4-methyl-4-penten-2-yn-1-ol, it provides the baseline catalytic efficiency for the unsubstituted 4-pentyn-1-ol scaffold. The presence of the methyl-substituted enyne system in the target compound introduces additional steric and electronic factors that would modulate cyclization kinetics relative to the linear alkynol.

Pd-catalyzed O-heterocycle baseline
Class-level inference
4-Pentyn-1-ol: full conversion ~2 h (2 mol% Pd)
Conjugated enyne may alter cyclization kinetics
Target compound not directly tested
Palladium Catalysis Heterocycle Synthesis Alkynol Activation

CF3-Substituted Pentenynol Analog Diverges in Superacid-Promoted Arylation Pathways Compared to Unsubstituted Enyne

Trimethylsilyl ethers of 1,5-diaryl-3-(trifluoromethyl)-pent-1-en-4-yn-3-oles in superacid TfOH generate reactive conjugated CF3-allylic-propargylic cations that undergo regioselective and stereoselective arylation to yield E-1,1,5-triaryl-3-(trifluoromethyl)-pent-2-en-4-ynes in good yields [1]. The CF3-pentenynes can subsequently undergo intramolecular cyclization to CF3-bicyclic dihydroanthracene derivatives or react with external arenes to form CF3-indenes [1]. The reaction pathway divergence depends on internal versus external nucleophilicity. The non-fluorinated analog (4-methyl-4-penten-2-yn-1-ol) would be expected to generate distinct cationic intermediates with different electrophilicity and regioselectivity profiles, though direct comparative data are not available.

Superacid arylation pathway
Class-level inference
CF3-pentenynol: E-1,1,5-triaryl-pent-2-en-4-ynes via TfOH
Non-fluorinated enyne expected to show distinct cationic intermediates
Direct comparative data unavailable
Superacid Chemistry Carbocation Rearrangement Fluorinated Building Blocks

Procurement-Optimized Applications for 4-Methyl-4-penten-2-yn-1-ol in Organic Synthesis


Synthesis of Tricyclic Dioxadienone Scaffolds via Enyne-Ene Cycloisomerization

4-Methyl-4-penten-2-yn-1-ol is specifically indicated for the construction of tricyclic dioxadienone frameworks bearing the cadlinolide skeleton when condensed with 6-hydroxy-2,3-dihydro-6H-pyran-3-one partners . This application exploits the compound's conjugated enyne system to achieve polycyclic architectures in a single transformation. The methyl substitution at C4 is critical for directing the cycloisomerization toward the tricyclic product manifold rather than simple diene formation observed with unsubstituted analogs . Procurement for this application should prioritize this specific enyne alcohol over pent-4-en-2-yn-1-ol when cadlinolide-like scaffolds are the synthetic target.

Transition Metal-Catalyzed O-Heterocycle Synthesis from Enyne Alcohol Precursors

The alkynol scaffold class demonstrates efficient conversion to O-heterocycles using camphorimine palladium and platinum complexes [1]. While 4-methyl-4-penten-2-yn-1-ol was not directly evaluated in this catalytic system, the established baseline for 4-pentyn-1-ol (~2 h to full conversion at room temperature with 2 mol% catalyst) provides a benchmark for heterocycle-forming reactions [1]. The conjugated enyne system of 4-methyl-4-penten-2-yn-1-ol offers an electronically differentiated substrate compared to simple alkynols, potentially enabling distinct cyclization products or altered regioselectivity. This compound is most appropriate when the target heterocycle requires an enyne precursor rather than a linear alkynol.

Building Block for Non-Fluorinated Carbocyclic Frameworks via Cationic Rearrangement

Studies on structurally related CF3-pentenynol TMS ethers demonstrate that conjugated enyne systems can generate reactive allylic-propargylic cations in superacid media, enabling arylation and cyclization to pentenynes, indenes, and dihydroanthracene derivatives [2]. 4-Methyl-4-penten-2-yn-1-ol represents the non-fluorinated core scaffold upon which such reactivity is based. Procurement of this compound is indicated when the synthetic objective involves non-fluorinated carbocyclic frameworks, as opposed to the CF3-substituted analog (CAS 152597-85-8) which is specifically required for fluorinated target molecules with distinct electronic properties and potential biological activity [2].

Application
Selection Property
Validation Focus
Tricyclic dioxadienone scaffold synthesis
Methyl-substituted enyne vs. unsubstituted analog
Cyclization product architecture (tricyclic vs. diene)
Pd-catalyzed O-heterocycle formation
Conjugated enyne vs. linear alkynol substrate
Heterocycle regioselectivity and reaction kinetics
Non-fluorinated carbocyclic framework construction
Non-fluorinated vs. CF3-substituted enyne
Cationic rearrangement pathway and product type

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-4-penten-2-yn-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.